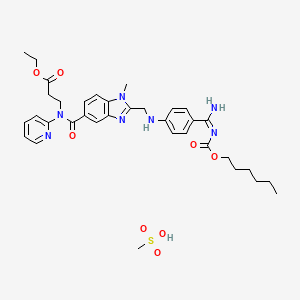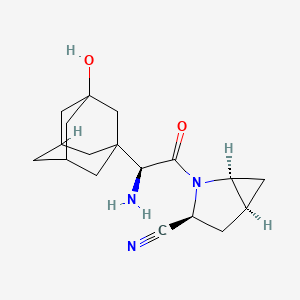
4-(Dimethylamino)-3-nitrophenol
Descripción general
Descripción
4-(Dimethylamino)-3-nitrophenol is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Dimethylamino)-3-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)-3-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical and Quantum Chemical Investigations : A study by Karthick et al. (2019) synthesized a new molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol, which was found suitable for third-order nonlinear optical (TONLO) applications. This material showed potential in opto-electronic applications due to its TONLO properties and optical limiting behavior (Karthick et al., 2019).
Solid-State Proton Transfer for Nonlinear Optical Materials : Evans et al. (1998) demonstrated that the cocrystallization of 4-nitrophenol with various organic bases, including 4-(dimethylamino)pyridine, resulted in materials with enhanced nonlinear optical properties. These materials displayed strong second harmonic signals, indicating their potential in the design of nonlinear optical materials (Evans et al., 1998).
Biodegradation of Nitrophenols : Bhushan et al. (2000) studied the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, demonstrating the microorganism's ability to utilize this compound as a sole carbon and energy source. This research has implications for environmental decontamination and bioremediation of methyl-4-nitrophenol (Bhushan et al., 2000).
Selective Adsorption of Nitrophenol : A study by Lang et al. (2021) developed a molecularly imprinted polymer using 4-nitrophenol and 2-(dimethylamino)ethyl methacrylate, demonstrating excellent adsorption capacity and selectivity for 4-nitrophenol. This research is significant for environmental pollution control, specifically for the selective removal of toxic pollutants like 4-nitrophenol (Lang et al., 2021).
Biodegradation in a Sequencing Batch Reactor : Tomei and Annesini (2008) investigated the biodegradation kinetics of 4-nitrophenol and other substituted phenols, demonstrating the potential of biological processes in the removal of such xenobiotic compounds from industrial effluents (Tomei & Annesini, 2008).
Toxicity and Anaerobic Biodegradability : O'Connor and Young (1989) assessed the toxicity and anaerobic biodegradability of substituted phenols, including 4-nitrophenol, under methanogenic conditions. Their findings contribute to understanding the environmental impact and treatment strategies for these compounds (O'Connor & Young, 1989).
Propiedades
IUPAC Name |
4-(dimethylamino)-3-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPMGZIWRXMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



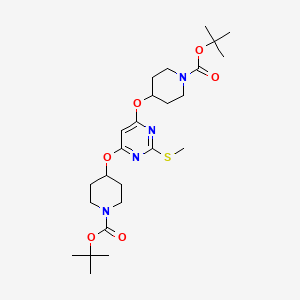

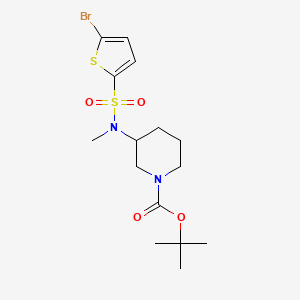
![2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897181.png)



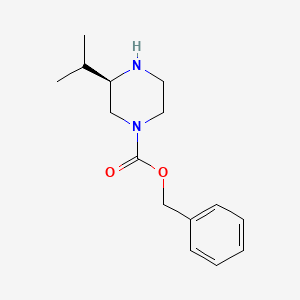
![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/structure/B7897238.png)

![tert-butyl N-methyl-N-[(2R)-pyrrolidin-2-yl]carbamate](/img/structure/B7897250.png)
